N-(2-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)-2-(4-methylpiperazin-1-yl)acetamide can be synthesized through various methods in laboratory settings, often involving the reaction of specific piperazine derivatives with acetamides.
This compound falls under the category of piperazine derivatives, which are known for their diverse biological activities. Piperazine compounds are often utilized in the development of drugs targeting central nervous system disorders, among other applications.
The synthesis of N-(2-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)-2-(4-methylpiperazin-1-yl)acetamide typically involves multi-step organic synthesis techniques.
The reaction conditions, including temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. For instance, reactions may be conducted under reflux conditions in a suitable organic solvent such as dichloromethane or ethanol.
The molecular formula for this compound is , and its molecular weight is approximately 392.43 g/mol. The presence of trifluoromethyl groups contributes to its lipophilicity and may influence its pharmacokinetic properties.
N-(2-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)-2-(4-methylpiperazin-1-yl)acetamide can undergo several chemical reactions:
Understanding these reactions is crucial for predicting the stability and reactivity of the compound under various conditions, which is essential for its application in pharmaceuticals.
The mechanism of action for N-(2-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)-2-(4-methylpiperazin-1-yl)acetamide involves its interaction with specific receptors in the central nervous system.
Studies on similar piperazine derivatives indicate that such compounds can exhibit varying affinities for different receptor subtypes, which can significantly influence their therapeutic profiles.
N-(2-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)-2-(4-methylpiperazin-1-yl)acetamide typically appears as a white to off-white solid.
Key chemical properties include:
Thermal analysis techniques such as differential scanning calorimetry could provide insights into its thermal stability and phase transitions.
N-(2-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)-2-(4-methylpiperazin-1-yl)acetamide has potential applications in medicinal chemistry:
β-Amyloid (10-35), amide (CAS 181427-66-7) represents a critically important peptide fragment in neuroscience research, particularly in the study of Alzheimer's disease pathogenesis. This 26-amino acid peptide corresponds to residues 10-35 of the full-length amyloid-beta protein and features a characteristic C-terminal amidation that enhances its stability and aggregation properties. As the primary component of amyloid plaques found in Alzheimer's patients, this compound serves as an indispensable tool for investigating the molecular mechanisms underlying neurodegeneration [1] [3]. Its well-defined structural characteristics and reproducible aggregation behavior have established it as a fundamental research reagent in laboratories worldwide, facilitating studies on protein misfolding, fibrillogenesis, and therapeutic development for dementia-related disorders [1].
The compound 181427-66-7 possesses systematic chemical identifiers and structural features essential for precise scientific communication and database referencing:
Table 1: Comprehensive Chemical Identification of β-Amyloid (10-35), amide
Identifier Type | Specification |
---|---|
CAS Registry Number | 181427-66-7 |
Systematic Name | L-Methioninamide, L-tyrosyl-L-α-glutamyl-L-valyl-L-histidyl-L-histidyl-L-glutaminyl-L-lysyl-L-leucyl-L-valyl-L-phenylalanyl-L-phenylalanyl-L-alanyl-L-α-glutamyl-L-α-aspartyl-L-valylglycyl-L-seryl-L-asparaginyl-L-lysylglycyl-L-alanyl-L-isoleucyl-L-isoleucylglycyl-L-leucyl- |
Molecular Formula | C₁₃₃H₂₀₅N₃₅O₃₆S |
Molecular Weight | 2902.33-2902.37 g/mol |
Sequence (1-letter) | YEVHHQKLVFFAEDVGSNKGAIIGLM-NH₂ |
The peptide's structural complexity arises from its 26-amino acid chain containing diverse functional groups, including aromatic residues (Tyr, Phe), charged residues (Glu, Asp, Lys, His), and hydrophobic moieties (Val, Ile, Leu, Met). The C-terminal amidation (-NH₂ replacement of the natural carboxyl group) significantly alters its charge distribution and aggregation kinetics compared to non-amidated forms [1]. This modification enhances the peptide's structural stability and promotes β-sheet formation by neutralizing the negative charge at physiological pH, thereby facilitating fibril assembly that more accurately mimics in vivo plaque formation [3].
The investigation of β-amyloid fragments has followed a progressive pathway closely tied to advances in Alzheimer's disease research:
This historical progression from full-length Aβ to the optimized fragment represents a case study in rational model system development for complex biomedical phenomena. The adoption of Aβ(10-35) addressed critical experimental limitations while preserving pathological relevance, enabling unprecedented mechanistic insights into amyloidogenesis [1] [3].
β-Amyloid (10-35), amide maintains critical importance across multiple research domains due to its unique biochemical properties and disease relevance:
Neurodegenerative Disease Modeling: As the primary component of Alzheimer's-associated amyloid plaques, this peptide provides fundamental insights into disease mechanisms. Its aggregation recapitulates key stages of amyloidogenesis observed in patients, from soluble oligomers to insoluble fibrils [1] [5]. Researchers leverage this to investigate how amyloid deposition triggers neurotoxicity, synaptic loss, and cognitive decline throughout Alzheimer's progression [1].
Structural Biology Platform: The peptide serves as an excellent model for studying protein misfolding dynamics. Its well-defined parallel β-sheet architecture (with interstrand distances of 5.3±0.3 Å) enables detailed investigation of fibril formation mechanisms [1]. This structural predictability facilitates advanced biophysical studies using NMR, X-ray diffraction, and cryo-EM that would be prohibitively difficult with full-length, aggregation-prone Aβ isoforms.
Drug Discovery Applications: Aβ(10-35) functions as a high-throughput screening platform for potential Alzheimer's therapeutics. Its consistent aggregation kinetics allow reliable assessment of inhibitors targeting:
Table 2: Key Structural Characteristics and Research Applications
Characteristic | Specification | Research Significance |
---|---|---|
Secondary Structure | Extended parallel β-sheet | Models pathological amyloid conformation |
Interstrand Distance | 5.3±0.3 Å (via solid-state NMR) | Informs molecular packing models |
Optimal pH Range | Physiological pH (7.4) | Mimics in vivo aggregation environment |
Core Domain | LVFFA (residues 17-21) | Target for inhibitor design |
Fibril Morphology | Homogeneous, straight filaments | Enables reproducible experimental systems |
Research Applications | 1. Drug screening2. Fibrillogenesis studies3. Structural biology4. Plaque formation kinetics | Facilitates Alzheimer's disease research |
The peptide's experimental advantages over full-length Aβ isoforms—particularly its reproducible fibril formation from aqueous solutions under defined conditions—have cemented its role as an indispensable tool in neuroscience research. Current investigations explore its interactions with metal ions, membrane lipids, and chaperone proteins, revealing complex molecular interactions underlying Alzheimer's pathology [1] [5].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8